molecular formula C10H13N3O3S2 B2944130 N-(2-(4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)ethanesulfonamide CAS No. 1904366-86-4

N-(2-(4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)ethanesulfonamide

Cat. No.: B2944130
CAS No.: 1904366-86-4
M. Wt: 287.35
InChI Key: XKQRYMVRXYKFCF-UHFFFAOYSA-N
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Description

N-(2-(4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)ethanesulfonamide (CAS 1904366-86-4) is a synthetic small molecule based on the thieno[2,3-d]pyrimidine scaffold, a structure recognized in medicinal chemistry as a bioisostere of purines . This compound features an ethanesulfonamide group linked via an ethyl chain to the 3-position of the 4-oxothieno[2,3-d]pyrimidine core. The molecular formula is C 10 H 13 N 3 O 3 S 2 and it has a molecular weight of 287.36 g/mol . While specific biological data for this compound is not fully detailed in the available literature, the thienopyrimidine class is extensively investigated for its diverse pharmacological potential. Thienopyrimidine derivatives have been reported to exhibit a broad spectrum of biological activities, functioning as inhibitors for various tyrosine kinase receptors crucial in oncological research, such as the Epidermal Growth Factor Receptor (EGFR), B-Raf kinases, and Aurora kinases . These enzymes are often overexpressed in cancers, and their inhibition is a significant target for anticancer therapy . Furthermore, structural analogues have been explored as modulators of multidrug resistance (MDR) mediated by ABC efflux pumps, which could help overcome a major hindrance in cancer treatment . This makes this compound a compound of significant interest for researchers in chemical biology and drug discovery, particularly in developing new oncological and targeted therapies. This product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic use.

Properties

IUPAC Name

N-[2-(4-oxothieno[2,3-d]pyrimidin-3-yl)ethyl]ethanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N3O3S2/c1-2-18(15,16)12-4-5-13-7-11-9-8(10(13)14)3-6-17-9/h3,6-7,12H,2,4-5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKQRYMVRXYKFCF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)NCCN1C=NC2=C(C1=O)C=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)ethanesulfonamide typically involves the following steps:

  • Formation of the thienopyrimidine core: : This is achieved through a series of cyclization reactions, starting from simple aromatic precursors.

  • Introduction of the ethyl linker: : An alkylation reaction introduces the ethyl group to the thienopyrimidine core.

  • Attachment of the ethanesulfonamide group: : This step involves sulfonylation, using ethanesulfonyl chloride under basic conditions to introduce the ethanesulfonamide functionality.

Industrial Production Methods

Scaling up the synthesis for industrial production may involve optimization of reaction conditions, such as temperature, solvents, and catalysts, to improve yield and reduce costs. The use of continuous flow reactors could also enhance production efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(2-(4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)ethanesulfonamide undergoes various chemical reactions, including:

  • Oxidation: : Oxidative processes can modify the thienopyrimidine core or the ethanesulfonamide group.

  • Reduction: : Reduction reactions can affect the oxo group in the thienopyrimidine ring, converting it to hydroxyl derivatives.

  • Substitution: : Nucleophilic substitution reactions can replace functional groups within the compound, allowing for further modification.

Common Reagents and Conditions

  • Oxidation: : Common reagents include potassium permanganate or hydrogen peroxide under acidic conditions.

  • Reduction: : Sodium borohydride or lithium aluminium hydride are typical reducing agents used.

  • Substitution: : Reagents like alkyl halides and strong bases (e.g., sodium hydride) facilitate substitution reactions.

Major Products Formed

The products of these reactions vary:

  • Oxidation: : Produces sulfoxides or sulfones.

  • Reduction: : Generates alcohols or amines.

  • Substitution: : Leads to various substituted thienopyrimidines.

Scientific Research Applications

Chemistry

In chemistry, N-(2-(4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)ethanesulfonamide serves as a building block for synthesizing more complex molecules. Its unique structure offers opportunities for creating derivatives with diverse chemical properties.

Biology

Biologically, this compound is of interest for its potential biological activity, including antimicrobial and anticancer properties. Researchers explore its interaction with biological macromolecules to develop new therapeutic agents.

Medicine

In medicine, the compound’s ability to interact with specific enzymes and receptors makes it a candidate for drug development. Studies focus on its pharmacokinetics, bioavailability, and therapeutic efficacy.

Industry

Industrially, this compound is utilized in the production of specialty chemicals and as an intermediate in organic synthesis.

Mechanism of Action

Molecular Targets and Pathways

The compound exerts its effects through interactions with molecular targets such as enzymes and receptors. It modulates pathways involved in cellular processes like DNA replication, protein synthesis, and signal transduction. The presence of the thienopyrimidine core allows it to bind to nucleotide-binding sites, altering the activity of target proteins.

Comparison with Similar Compounds

Structural Analogs with Heterocyclic Cores

Benzothieno[3,2-d]pyrimidinone Derivatives

Multiple benzothieno[3,2-d]pyrimidinone sulfonamides (e.g., compounds 1, 2, 4, 8, 9, 10) exhibit anti-inflammatory activity by suppressing COX-2, iNOS, and intercellular adhesion molecule-1 (ICAM-1) in human keratinocytes and macrophages . Key structural differences include:

  • Core Heterocycle: The benzothieno[3,2-d]pyrimidinone scaffold incorporates a fused benzene ring, enhancing aromatic interactions compared to the simpler thieno[2,3-d]pyrimidinone core. This may improve binding affinity to inflammatory targets.
  • Substituents : Active derivatives feature arylthio (e.g., 2,4-difluorophenyl in 9 ), cyclohexylthio (8 ), or carboxylate (10 ) groups at the C2 position. These substituents modulate solubility and target selectivity.
Pyrazolo[3,4-d]pyrimidine Derivatives

Example 56 from describes a pyrazolo[3,4-d]pyrimidine bearing a methanesulfonamide group. Unlike thienopyrimidinones, this scaffold prioritizes kinase inhibition (e.g., targeting proliferative pathways) rather than COX-2, highlighting core-dependent pharmacological divergence .

Sulfonamide Groups
  • Ethanesulfonamide vs. Methanesulfonamide : Ethanesulfonamide’s longer alkyl chain may enhance membrane permeability compared to methanesulfonamide analogs (e.g., compound 1 in ). However, bulkier groups (e.g., benzenesulfonamide in CAS 1903293-03-7) could sterically hinder target binding .
  • Arylthio vs. Alkylthio Substituents: Cyclohexylthio (8) and 2,4-difluorophenylthio (9) groups in benzothieno derivatives show superior COX-2 inhibition over smaller alkylthio groups, suggesting that hydrophobic substituents optimize anti-inflammatory activity .

Biological Activity

N-(2-(4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)ethanesulfonamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound can be characterized by its chemical formula C13H16N2O3SC_{13}H_{16}N_2O_3S and a molecular weight of 284.35 g/mol. Its structure features a thienopyrimidine core, which is known for various biological activities.

PropertyValue
Molecular FormulaC13H16N2O3SC_{13}H_{16}N_2O_3S
Molecular Weight284.35 g/mol
CAS NumberNot available

The biological activity of this compound primarily involves its interaction with specific biological targets:

  • Enzyme Inhibition : Studies have indicated that this compound may inhibit certain enzymes involved in metabolic pathways, potentially affecting cellular proliferation and apoptosis.
  • Antimicrobial Properties : Preliminary research suggests that it exhibits antimicrobial activity against various pathogens, making it a candidate for further development in infectious disease treatment.

Therapeutic Potential

The compound has shown promise in several therapeutic areas:

  • Cancer Treatment : Due to its ability to inhibit tumor cell growth in vitro, it is being investigated as a potential anti-cancer agent.
  • Anti-inflammatory Effects : Research indicates that it may modulate inflammatory pathways, providing a basis for its use in treating inflammatory diseases.

Case Studies

  • In Vitro Studies : A study demonstrated that this compound inhibited the proliferation of cancer cell lines by inducing apoptosis through caspase activation.
  • Animal Models : In vivo studies using murine models have shown that administration of this compound resulted in reduced tumor size and improved survival rates compared to control groups.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N-(2-(4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)ethanesulfonamide, and how can reaction conditions be optimized?

  • Methodology : The synthesis typically involves cyclocondensation reactions. For example, annulated pyrimidine systems can be synthesized using 1,4-binucleophiles and reagents like ethyl 2-{[bis(methylsulfanyl)methylidene]amino}acetate under reflux conditions (e.g., chloroform at 80°C for 9–11 hours). Key steps include purification via ethanol recrystallization and characterization using IR, PMR, and mass spectrometry .
  • Optimization : Adjusting reflux time (9–11 hours), solvent choice (chloroform vs. DMF), and stoichiometric ratios of intermediates can improve yields. Monitoring by TLC ensures reaction completion .

Q. How is the structural integrity of this compound validated during synthesis?

  • Characterization :

  • IR Spectroscopy : Look for absorption bands at ~1648 cm⁻¹ (C=C aromatic), ~1565 cm⁻¹ (C=N), and ~1070 cm⁻¹ (C-O) .
  • PMR/NMR : Signals between δ7.65–7.41 ppm (aromatic protons) and singlets for CH3 groups at δ1.55–1.38 ppm confirm substituents .
  • Mass Spectrometry : Molecular ion peaks (e.g., m/z 281 for related triazolopyrimidines) validate molecular weight .

Q. What preliminary biological screening assays are recommended for this compound?

  • Cytotoxicity : Use MTT assays on cancer cell lines (e.g., A549, HCT116, MCF-7) with IC50 calculations. Positive controls like doxorubicin and negative controls (DMSO vehicle) are essential .
  • Antibacterial Activity : Employ broth dilution methods against Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) strains. Report inhibition zone diameters (mm) and compare with reference antibiotics like roxythromycin .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to improve the compound’s bioactivity?

  • Substituent Variation : Introduce functional groups (e.g., halogens, methyl, or ethoxy) at the thienopyrimidine core or ethanesulfonamide side chain. For example, 5,6-dimethyl derivatives showed enhanced stability in related compounds .
  • Assay Design : Test modified analogs in parallel with the parent compound using standardized cytotoxicity (IC50) and kinase inhibition (e.g., c-Met kinase) assays. Molecular docking can predict binding affinities to targets like ATP-binding pockets .

Q. How should researchers resolve contradictions in reported bioactivity data across studies?

  • Variables to Assess :

  • Purity : Use HPLC (≥98% purity) to rule out impurities affecting results .
  • Assay Conditions : Compare cell culture media, incubation times, and bacterial strain variability. For instance, Salmonella typhimurium may show higher sensitivity than Bacillus subtilis .
  • Metabolite Interference : Conduct metabolic stability assays (e.g., liver microsomes) to identify active/inactive metabolites .

Q. What computational tools are effective for predicting the compound’s pharmacokinetic (PK) properties?

  • ADME Modeling : Use SwissADME or ADMETlab to predict solubility (LogP), CYP450 interactions, and blood-brain barrier permeability. For example, the ethanesulfonamide group may enhance solubility but reduce membrane permeability .
  • Molecular Dynamics (MD) : Simulate binding stability to targets like V1BR (vasopressin receptors) over 100 ns trajectories to assess residence time and conformational changes .

Q. What strategies mitigate off-target effects in kinase inhibition studies?

  • Selectivity Screening : Use kinase profiling panels (e.g., Eurofins KinaseProfiler) to identify off-target interactions. For example, thienopyrimidine derivatives may cross-react with EGFR or VEGFR2 .
  • Proteomic Analysis : SILAC-based mass spectrometry can quantify protein expression changes in treated vs. untreated cells, highlighting unintended pathways .

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